molecular formula C8H7N3O B1612216 2-Aminoquinazolin-6-ol CAS No. 2656-52-2

2-Aminoquinazolin-6-ol

Cat. No.: B1612216
CAS No.: 2656-52-2
M. Wt: 161.16 g/mol
InChI Key: PXJMIQUIFRKWDL-UHFFFAOYSA-N
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Description

2-Aminoquinazolin-6-ol is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. It has shown promising results in various scientific research studies, making it an area of interest for many researchers.

Mechanism of Action

The mechanism of action of 2-Aminoquinazolin-6-ol is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells, viruses, and bacteria. It has also been shown to modulate various neurotransmitter systems in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the replication of viruses and bacteria. In addition, it has been shown to modulate various neurotransmitter systems in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Aminoquinazolin-6-ol is its potential use in the development of new drugs for the treatment of various diseases. It has also been shown to have relatively low toxicity, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Aminoquinazolin-6-ol. One area of interest is the development of new drugs for the treatment of various diseases. Another area of interest is the further study of its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to optimize its synthesis method and improve its solubility for use in various experiments.
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research studies. Its potential applications in medicinal chemistry make it an area of interest for many researchers. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.

Scientific Research Applications

2-Aminoquinazolin-6-ol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

2-aminoquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMIQUIFRKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616595
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2656-52-2
Record name 2-Aminoquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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